1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both thiazole and pyrazole rings The thiazole ring consists of sulfur and nitrogen atoms, while the pyrazole ring contains two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes in microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis in cancer cells.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives like sulfathiazole and pyrazole derivatives like celecoxib share structural similarities with the compound.
Uniqueness: Unlike other thiazole or pyrazole derivatives, this compound combines both rings in a single molecule, providing a unique set of chemical and biological properties.
Properties
Molecular Formula |
C9H12N4S |
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Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-7(2)14-9(12-6)5-13-4-8(10)3-11-13/h3-4H,5,10H2,1-2H3 |
InChI Key |
VVBIPMYZQCHWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
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